(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide
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Overview
Description
(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide is a natural product found in Purpureocillium lilacinum with data available.
Scientific Research Applications
Fungicidal Activity
The compound is involved in the synthesis of novel amino acid derivatives with fungicidal activities. These compounds, using natural and non-natural amino acids, exhibit significant activity against Phytophthora capsici, a plant pathogen, suggesting potential for agricultural applications in disease management (Tian et al., 2021).
Pharmaceutical Manufacturing
This compound is relevant in the manufacturing process for peptide-like drugs, especially in the context of diabetes treatment. The process involves techniques such as chromatography-free processes and extraction crystallization, indicating its role in streamlining drug production (Sawai et al., 2010).
Cancer Treatment
There is a notable application in cancer treatment, particularly in the development of Aurora kinase inhibitors. These compounds inhibit Aurora A and are considered potential therapeutic agents for cancer (ロバート ヘンリー,ジェームズ, 2006).
Synthesis in Organic Chemistry
The compound plays a role in unusual organic synthesis reactions, such as the “enolate-imine” condensation, leading to the creation of novel compounds. This has implications for further research in organic chemistry and pharmaceuticals (Valiullina et al., 2017).
Antimicrobial Properties
It contributes to the synthesis of derivatives with potent antimicrobial properties. These derivatives have been shown to be effective against various bacterial strains, including MRSA, suggesting its relevance in addressing antibiotic resistance (Zadrazilova et al., 2015).
Drug Design for COVID-19
The compound is involved in the design of drugs against COVID-19, specifically targeting the NSP15 of SARS-CoV-2. This showcases its potential in contributing to the development of treatments for emerging infectious diseases (Batool et al., 2020).
Antioxidant and Antimicrobial Activities
It is used in the synthesis of compounds with antioxidant and antimicrobial activities. Such compounds have potential applications in healthcare and as preservatives in various products (Malhotra et al., 2013).
Properties
CAS No. |
108426-90-0 |
---|---|
Molecular Formula |
C57H103N11O11 |
Molecular Weight |
1118.5 g/mol |
IUPAC Name |
(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H103N11O11/c1-21-36(10)22-23-44(70)68-30-37(11)29-42(68)50(75)61-39(26-32(2)3)48(73)63-45(46(71)35(8)9)51(76)65-56(15,16)53(78)62-40(27-33(4)5)47(72)60-41(28-34(6)7)49(74)64-57(17,18)54(79)66-55(13,14)52(77)58-25-24-43(69)59-38(12)31-67(19)20/h22-23,32-42,45-46,71H,21,24-31H2,1-20H3,(H,58,77)(H,59,69)(H,60,72)(H,61,75)(H,62,78)(H,63,73)(H,64,74)(H,65,76)(H,66,79)/b23-22+/t36-,37+,38+,39+,40?,41+,42+,45?,46-/m1/s1 |
InChI Key |
DKUCXVPLIVXVFM-HNUJDZJCSA-N |
Isomeric SMILES |
CC[C@@H](C)/C=C/C(=O)N1C[C@H](C[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)NC([C@@H](C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)N[C@@H](C)CN(C)C)C |
SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C |
Canonical SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C |
Synonyms |
1-[4-Methyl-2-hexenoyl]-L-Pro-L-Leu-4,4-dimethyl-L-Thr-2-methyl Ala-L-Leu-L-Leu-2-methyl Ala-2-methyl Ala-βAla-[1-methyl-2-(methylamino)ethyl]NH2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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